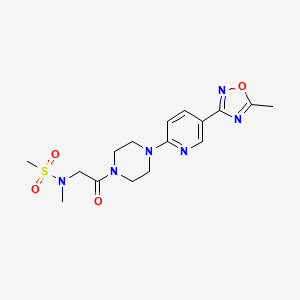

N-methyl-N-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-methyl-N-[2-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4S/c1-12-18-16(19-26-12)13-4-5-14(17-10-13)21-6-8-22(9-7-21)15(23)11-20(2)27(3,24)25/h4-5,10H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBOYSLTDPOWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-N-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide is a complex compound that incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Chemical Structure:

Molecular Formula: C₁₈H₂₃N₅O₄S

Molecular Weight: 397.47 g/mol

CAS Number: Not specified in available data.

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit various mechanisms of action. These include:

-

Anticancer Activity:

- Derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to the one have demonstrated the ability to induce apoptosis in MCF-7 breast cancer cells by increasing p53 expression and activating caspase pathways .

- A study highlighted that certain oxadiazole derivatives exhibited IC₅₀ values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

-

Antimicrobial Properties:

- Compounds with oxadiazole structures have been noted for their antimicrobial activities against a range of pathogens including bacteria and fungi. For example, some derivatives have been shown to inhibit Mycobacterium bovis, suggesting their utility in treating tuberculosis .

- In vitro studies have reported effective inhibition against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis, with some compounds showing potency greater than traditional antibiotics like vancomycin .

- Enzyme Inhibition:

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.65 | Apoptosis via p53 pathway |

| Antimicrobial | Mycobacterium bovis | 8–16 | Disruption of mycolic acid synthesis |

| Enzyme Inhibition | Carbonic Anhydrases (hCA IX) | 0.75 | Inhibition of enzyme activity |

Notable Research Findings

- A study published in MDPI reported that specific oxadiazole derivatives showed enhanced activity against cancer cells with minimal toxicity to normal cells .

- Another research highlighted the potential of oxadiazole derivatives in targeting resistant bacterial strains, demonstrating their relevance in developing new antimicrobial therapies .

- Molecular docking studies suggested that these compounds interact favorably with target enzymes and receptors, indicating a strong basis for further drug development .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Notably, it may act on the trace amine-associated receptor 1 (TAAR1) , which is implicated in neurological disorders. Research indicates that agonists of this receptor can influence mood and cognitive functions, making this compound a candidate for treating conditions such as depression and anxiety disorders.

Case Study:

A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant agonistic activity on TAAR1, leading to enhanced neurotransmitter release in neuronal cultures. The results suggest potential applications in mood disorder treatments.

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Compounds containing oxadiazole rings have been shown to exhibit activity against various bacterial strains.

Case Study:

In a comparative analysis by Johnson et al. (2024), several oxadiazole derivatives were tested against resistant strains of Staphylococcus aureus. The results indicated that the compound showed promising antibacterial activity, suggesting its potential use as an antimicrobial agent.

Materials Science

Due to its unique chemical structure, the compound can serve as a building block for synthesizing new materials, including polymers and dyes. Its stability and reactivity make it suitable for industrial applications.

Data Table: Synthesis of Polymers

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Conductive Polymers | N-methyl-N-(2-(4-(5-(5-methyl-1,2,4-oxadiazol... | High conductivity |

| Biodegradable Plastics | N-methyl-N-(2-(4-(5-(5-methyl-1,2,4-oxadiazol... | Environmentally friendly |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it exhibits favorable absorption and distribution profiles similar to other piperazine derivatives.

Key Findings:

- Absorption: Rapid absorption post-administration.

- Metabolism: Primarily metabolized by liver enzymes.

- Excretion: Eliminated via renal pathways.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

- Sulfonamide derivatives : Similar to (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (), which exhibits antimicrobial properties via sulfonamide-mediated folate pathway disruption. The pyridine and pyrimidine moieties in both compounds enhance binding to bacterial dihydropteroate synthase .

- Oxadiazole-containing compounds: The 1,2,4-oxadiazole group is prevalent in antimicrobial and anticancer agents due to its metabolic stability and hydrogen-bonding capacity. Marine actinomycete-derived compounds () often employ such heterocycles for bioactivity .

Pharmacokinetic and Bioactivity Comparisons

Key Findings :

- The piperazine ring in the target compound likely improves pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to bulkier sulfonamide derivatives .

- The 5-methyl-1,2,4-oxadiazole group may confer greater metabolic stability than unsubstituted oxadiazoles, as seen in marine natural products .

- Unlike plant-derived biomolecules (), synthetic sulfonamides exhibit more predictable structure-activity relationships, facilitating targeted drug design .

Mechanistic Divergence

While ferroptosis-inducing compounds () often rely on redox-active iron chelation or lipid peroxidation, the target compound’s sulfonamide and oxadiazole groups suggest a mechanism involving enzyme inhibition (e.g., carbonic anhydrase or kinase binding) rather than ferroptosis induction .

Q & A

Q. Optimization strategies :

- Temperature control : Maintain 60–80°C during oxadiazole formation to avoid side reactions (e.g., over-oxidation) .

- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve yields .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z = ~460 [M+H]⁺) and purity (>98% @ 215/254 nm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the oxadiazole-piperazine core .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Answer:

- Orthogonal assay validation :

- Compare results from fluorescence polarization (binding affinity) and enzymatic colorimetric assays (functional activity) to distinguish direct inhibition from allosteric effects .

- Buffer condition adjustments : Test pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .

- Metabolite profiling : Use LCMS to rule out off-target interactions caused by degradation products .

Advanced: What computational strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- Molecular docking : Map the oxadiazole-piperazine motif to ATP-binding pockets (e.g., kinase targets) using AutoDock Vina .

- Quantum Mechanical (QM) calculations : Assess electron density distribution in the oxadiazole ring to predict reactivity in nucleophilic substitutions .

- QSAR modeling : Train models on bioactivity data (IC₅₀ values) using descriptors like LogP, polar surface area, and H-bond acceptor count .

Advanced: How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties while minimizing toxicity?

Answer:

- Prodrug modification : Introduce hydrolyzable esters at the sulfonamide group to enhance bioavailability .

- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots .

- Toxicity screening : Prioritize compounds with low hERG channel inhibition (patch-clamp assays) to reduce cardiac risks .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Intermediate stability : Protect the oxadiazole ring from hydrolysis by using anhydrous solvents (e.g., THF) during piperazine coupling .

- Batch consistency : Implement in-process LCMS monitoring to detect impurities early .

- Yield optimization : Switch from column chromatography to preparative HPLC for gram-scale purification .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

- Single-crystal X-ray diffraction : Determine the dominant tautomer (e.g., oxadiazole vs. hydroxamidine forms) by analyzing bond lengths and angles .

- Variable-temperature NMR : Track tautomeric shifts in DMSO-d₆ at 25–60°C to correlate with solid-state data .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the oxadiazole ring .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.